Cas no 1823500-44-2 (2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid)

2-(2-メチルピラゾール-3-イル)オキソラン-3-カルボン酸は、複素環化合物の一種であり、ピラゾール環とテトラヒドロフラン環が結合した特異な構造を有する。この化合物は、医薬品中間体や有機合成の構築ブロックとしての応用が期待される。カルボキシル基を有するため、さらに誘導体化が可能であり、生物活性物質の開発において有用な骨格を提供する。また、その剛直な構造は分子設計において立体選択性の制御に寄与する可能性がある。高い純度と安定性を特徴としており、研究用途での利用に適している。

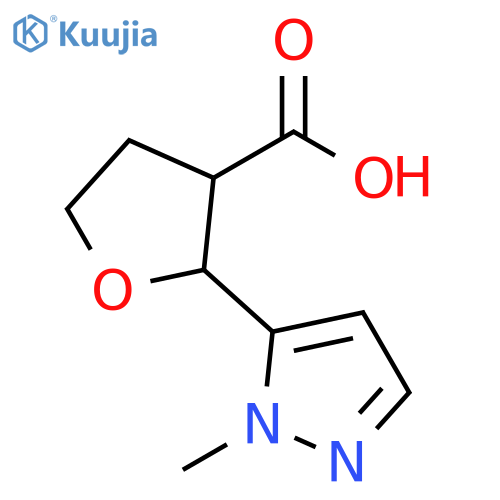

1823500-44-2 structure

商品名:2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid

CAS番号:1823500-44-2

MF:C9H12N2O3

メガワット:196.203182220459

MDL:MFCD29498403

CID:5241526

PubChem ID:122235480

2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid

-

- MDL: MFCD29498403

- インチ: 1S/C9H12N2O3/c1-11-7(2-4-10-11)8-6(9(12)13)3-5-14-8/h2,4,6,8H,3,5H2,1H3,(H,12,13)

- InChIKey: IOUALRIPNAPCKH-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(O)=O)C1C1N(C)N=CC=1

2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-296357-0.1g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 0.1g |

$867.0 | 2023-09-06 | ||

| Enamine | EN300-296357-0.05g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 0.05g |

$827.0 | 2023-09-06 | ||

| Enamine | EN300-296357-0.5g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 0.5g |

$946.0 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041233-1g |

2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 95% | 1g |

¥4893.0 | 2023-03-31 | |

| Enamine | EN300-296357-10.0g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 10.0g |

$4236.0 | 2023-02-28 | ||

| Enamine | EN300-296357-1g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 1g |

$986.0 | 2023-09-06 | ||

| Enamine | EN300-296357-5g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 5g |

$2858.0 | 2023-09-06 | ||

| Enamine | EN300-296357-1.0g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-296357-5.0g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 5.0g |

$2858.0 | 2023-02-28 | ||

| Enamine | EN300-296357-0.25g |

2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid |

1823500-44-2 | 0.25g |

$906.0 | 2023-09-06 |

2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1823500-44-2 (2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1823500-44-2)2-(2-Methylpyrazol-3-yl)oxolane-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):642.0